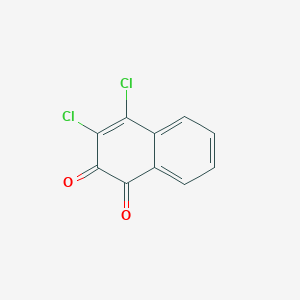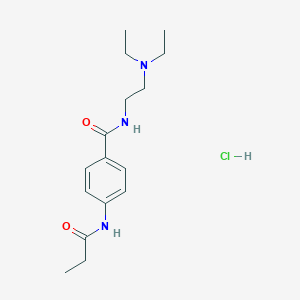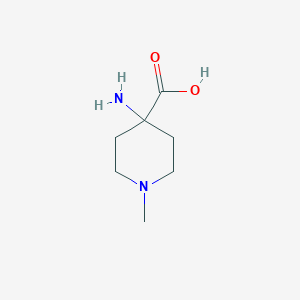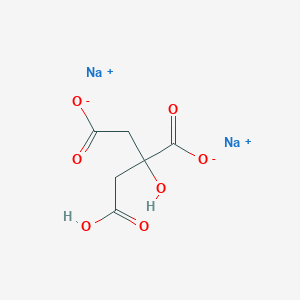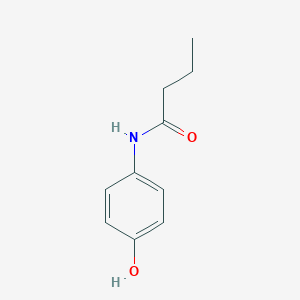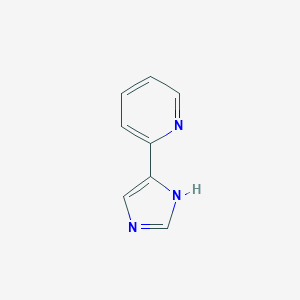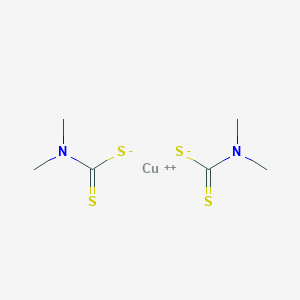
Diméthyldithiocarbamate de cuivre
Vue d'ensemble
Description
Copper dimethyldithiocarbamate is an organometallic compound with the chemical formula ( \text{Cu}(C_3H_6NS_2)_2 ). It is known for its distinctive orange to dark red color and is widely used in various industrial and scientific applications. This compound is particularly notable for its role as an ultra-accelerator in the vulcanization of rubber and as a stabilizer for synthetic elastomers and polyethers .
Applications De Recherche Scientifique
Copper dimethyldithiocarbamate has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
Copper dimethyldithiocarbamate (also known as Copper(II) dimethyldithiocarbamate) primarily targets bacterial cells , particularly Streptococcal species . It has been found to be a potent copper-dependent antimicrobial against several pathogens, including Streptococcus pneumoniae .
Mode of Action
The compound works by significantly increasing the intrabacterial concentration of copper . This puts stress on the bacteria to export copper before mismetallation inactivates or reduces the efficiency of key bacterial enzymes, eventually leading to bacterial death .
Biochemical Pathways
The compound’s mode of action affects the copper homeostasis within the bacterial cells . By increasing the intrabacterial concentration of copper, it disrupts the normal functioning of key bacterial enzymes, leading to cell death .
Pharmacokinetics
The compound rapidly accumulates within cells . It enters vascular endothelial cells via CTR1-independent mechanisms . The stoichiometry of dimethyldithiocarbamate (DMDC) to copper is 2:1 .
Result of Action
The result of the compound’s action is the death of bacterial cells . By increasing the intrabacterial concentration of copper, it causes stress on the bacteria, leading to the inactivation of key bacterial enzymes and eventually bacterial death .
Analyse Biochimique
Biochemical Properties
Copper dimethyldithiocarbamate shows a rich and diverse coordination chemistry . It supports Cu(I), Cu(II), and Cu(III) and interacts with a range of enzymes, proteins, and other biomolecules . The nature of these interactions is diverse, with the compound showing a rich coordination chemistry .
Cellular Effects
Copper dimethyldithiocarbamate rapidly accumulates within cells and induces nuclear translocation of Nrf2, leading to upregulation of the expression of downstream proteins without cytotoxic effects . While copper bis(2-hydroxyethyl)dithiocarbamate activated Nrf2, copper ion, diethyldithiocarbamate ligand with or without zinc or iron failed to exhibit this activity .
Molecular Mechanism
Copper dimethyldithiocarbamate exerts its effects at the molecular level through a variety of mechanisms. It interacts with a range of oxidants to afford Cu(III) complexes, in which copper remains in a square-planar geometry, but Cu–S bonds shorten by approximately 0.1 Å . This interaction suggests that the intramolecular interaction between copper and dithiocarbamate ligand is important for the activation of the transcription factor .
Metabolic Pathways
Copper dimethyldithiocarbamate is involved in various metabolic pathways. The redox activity and biogenicity of copper ions provide multiple pathways of biological activity . The pharmacological properties of metal complexes can be fine-tuned by varying the nature of the ligand and donor atoms .
Transport and Distribution
Copper dimethyldithiocarbamate rapidly enters vascular endothelial cells via CTR1-independent mechanisms . This suggests that the compound has a unique transport and distribution mechanism within cells and tissues.
Subcellular Localization
Given its rapid accumulation within cells and its ability to induce nuclear translocation of Nrf2 , it can be inferred that the compound may localize within the nucleus of cells.
Méthodes De Préparation
Copper dimethyldithiocarbamate can be synthesized through several methods, including:
Reaction with Copper Salts: One common method involves the reaction of dimethyldithiocarbamate salts with copper(II) salts. The reaction typically occurs in an aqueous medium, where the copper(II) ions react with the dimethyldithiocarbamate anions to form the desired compound.
Industrial Production: Industrially, the compound is produced by reacting sodium dimethyldithiocarbamate with copper sulfate in water.
Analyse Des Réactions Chimiques
Copper dimethyldithiocarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form copper(III) complexes. This reaction typically involves the use of strong oxidizing agents.
Reduction: Reduction of copper dimethyldithiocarbamate can yield copper(I) complexes. This reaction often requires reducing agents such as hydrazine.
Substitution: The compound can undergo substitution reactions where the dimethyldithiocarbamate ligands are replaced by other ligands.
Comparaison Avec Des Composés Similaires
Copper dimethyldithiocarbamate is part of a broader class of copper dithiocarbamate complexes. Similar compounds include:
Copper diethyldithiocarbamate: This compound is similar in structure but has ethyl groups instead of methyl groups.
Copper dibutyldithiocarbamate: This compound has butyl groups and is used as a stabilizer in the rubber industry.
Copper diisopropyldithiocarbamate: This compound has isopropyl groups and is used in similar applications as the other copper dithiocarbamates.
Copper dimethyldithiocarbamate is unique due to its specific ligand structure, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propriétés
IUPAC Name |
copper;N,N-dimethylcarbamodithioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H7NS2.Cu/c2*1-4(2)3(5)6;/h2*1-2H3,(H,5,6);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOUQIAGHKFLHIA-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=S)[S-].CN(C)C(=S)[S-].[Cu+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12CuN2S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2020345 | |
| Record name | Copper dimethyldithiocarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2020345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark brown powder; Insoluble in cold water; [R.T. Vanderbilt MSDS] | |
| Record name | Copper(II) dimethyldithiocarbamate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8065 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
137-29-1 | |
| Record name | Copper dimethyldithiocarbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Copper, bis(dimethylcarbamodithioato-.kappa.S,.kappa.S')-, (SP-4-1)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Copper dimethyldithiocarbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2020345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Copper bis(dimethyldithiocarbamate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.807 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | COPPER DIMETHYLDITHIOCARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3D0AX36Y9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Spiro[azetidine-2,9'-fluoren]-4-one, 3-ethyl-1,3-diphenyl-](/img/structure/B93791.png)
